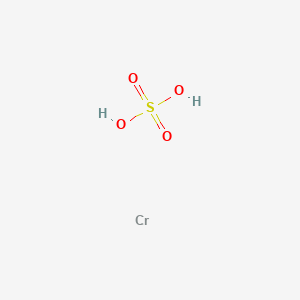

chromium;sulfuric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

chromium;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZULKTSSLJNBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Cr] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14489-25-9, 10101-53-8 | |

| Record name | Chromium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14489-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Reaction of Chromium Trioxide and Sulfuric Acid: The Jones Reagent

This guide provides an in-depth exploration of the reaction between chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄), a combination that gives rise to the powerful and historically significant Jones reagent. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the reagent's preparation, reaction mechanisms, applications, and critical safety protocols.

Executive Summary

The reaction of chromium trioxide with aqueous sulfuric acid generates chromic acid (H₂CrO₄) in situ.[1][2] This mixture, commonly prepared in acetone, is known as the Jones reagent and serves as a potent oxidizing agent in organic chemistry.[2][3] Its primary and most well-documented application is the Jones oxidation, which efficiently converts primary alcohols to carboxylic acids and secondary alcohols to ketones.[4][5] While effective and economical, the use of Jones reagent has seen a decline due to the high toxicity and carcinogenicity of chromium(VI) compounds, necessitating stringent safety measures and consideration of greener alternatives.[6] This guide will dissect the fundamental chemistry of the Jones reagent, from its formation to its mechanistic pathways and practical applications, while placing a strong emphasis on the imperative safety protocols required for its handling.

The Genesis of the Active Oxidant: Formation of Chromic Acid

The core of the Jones reagent's reactivity lies in the formation of chromic acid upon the dissolution of chromium trioxide in aqueous sulfuric acid.[2][3] Chromium trioxide, the anhydride of chromic acid, reacts with water in a reversible reaction, with sulfuric acid acting as a dehydrating agent at high concentrations to favor the solid trioxide, and as an acid catalyst to accelerate the formation of the active chromate ester in the presence of an alcohol.[7][8]

The key equilibrium in solution is:

CrO₃ + H₂O ⇌ H₂CrO₄

In the presence of sulfuric acid, this equilibrium is part of a more complex system that can also involve dichromic acid (H₂Cr₂O₇).[5][7][9] The strongly acidic conditions protonate the chromic acid, enhancing its electrophilicity and potency as an oxidizing agent.

Diagram 1: Formation of Chromic Acid

Caption: In situ generation of chromic acid from chromium trioxide.

The Jones Oxidation: Mechanism and Stoichiometry

The Jones oxidation is a robust and rapid method for the oxidation of alcohols.[6] The reaction is highly exothermic and typically provides high yields.[6]

Mechanism of Alcohol Oxidation

The accepted mechanism for the Jones oxidation proceeds through several key steps:

-

Formation of a Chromate Ester: The alcohol attacks the chromium center of the protonated chromic acid, forming a chromate ester intermediate. This step is accelerated by the acidic conditions.[1]

-

Elimination Step: A base, typically water, abstracts a proton from the carbon bearing the oxygen. This facilitates an E2-like elimination, breaking the C-H bond and forming a carbon-oxygen double bond (the carbonyl group). The chromium is reduced from Cr(VI) to Cr(IV) in this rate-determining step.[4]

-

Further Chromium Reduction: The unstable Cr(IV) species undergoes further reactions, including comproportionation with Cr(VI) to form Cr(V), which can also act as an oxidant. Ultimately, the chromium is reduced to the stable, green-colored Cr(III) state.[1]

Diagram 2: General Mechanism of Jones Oxidation

Caption: Simplified mechanism of alcohol oxidation by chromic acid.

Oxidation of Primary Alcohols to Carboxylic Acids

A key feature of the Jones oxidation is its ability to oxidize primary alcohols to carboxylic acids.[4][5] This occurs because the initially formed aldehyde, in the presence of water, exists in equilibrium with its hydrate form (a geminal diol).[1][10] This hydrate can then be oxidized by another molecule of chromic acid in a manner analogous to the initial alcohol oxidation.[4]

Diagram 3: Oxidation Pathway of Primary Alcohols

Caption: Pathway for the oxidation of primary alcohols to carboxylic acids.

Notably, primary allylic and benzylic alcohols can often be oxidized to the corresponding aldehydes without significant over-oxidation to the carboxylic acid. This is because the resulting α,β-unsaturated or aromatic aldehydes form less stable hydrates.[1][2]

Stoichiometry

The overall stoichiometry of the reaction depends on the substrate and the final product.

-

Secondary Alcohols to Ketones: 2 HCrO₄⁻ + 3 R₂CHOH + 8 H⁺ → 2 Cr³⁺ + 3 R₂C=O + 8 H₂O

-

Primary Alcohols to Carboxylic Acids: 4 HCrO₄⁻ + 3 RCH₂OH + 16 H⁺ → 4 Cr³⁺ + 3 RCOOH + 11 H₂O[6]

Experimental Protocol: Preparation and Execution of the Jones Oxidation

The following is a representative protocol for the Jones oxidation. Extreme caution must be exercised, and all steps must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Preparation of the Jones Reagent

A standard preparation involves dissolving chromium trioxide in water, followed by the slow, careful addition of concentrated sulfuric acid while cooling in an ice bath.[11]

Table 1: Representative Jones Reagent Formulation

| Component | Amount | Moles |

| Chromium Trioxide (CrO₃) | 67 g | 0.67 |

| Concentrated H₂SO₄ | 58 mL | ~1.07 |

| Water (H₂O) | 125 mL | - |

| Final Volume | ~225 mL | - |

Data adapted from Organic Syntheses procedure.[11]

General Oxidation Procedure

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the alcohol substrate in reagent-grade acetone.[11]

-

Cooling: Cool the solution to 15-20 °C using a water bath.

-

Addition of Reagent: Add the prepared Jones reagent dropwise from the funnel to the vigorously stirred alcohol solution. The rate of addition should be controlled to maintain the reaction temperature below 35-40 °C.[11]

-

Monitoring: The reaction progress can be monitored by the color change. The initial orange-red color of the Cr(VI) reagent will turn to a greenish, murky precipitate of Cr(III) salts.[2] The reaction is considered complete when a slight orange color persists in the solution, indicating an excess of the oxidant.[11]

-

Quenching: Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and the solution is entirely green.[11]

-

Workup: The workup procedure typically involves neutralizing the remaining acid with sodium bicarbonate, filtering off the chromium salts, and extracting the organic product from the filtrate.

Safety, Handling, and Waste Disposal: A Critical Mandate

The paramount consideration when working with the Jones reagent is safety. Chromium(VI) compounds are highly toxic, corrosive, and confirmed human carcinogens.[12][13]

Hazard Analysis

| Hazard | Description |

| Toxicity | Acutely toxic if ingested, inhaled, or absorbed through the skin.[12][14] |

| Carcinogenicity | Confirmed human carcinogen.[12][15] |

| Corrosivity | Causes severe burns to skin, eyes, and mucous membranes.[12][16] |

| Oxidizer | Strong oxidizing agent. Contact with organic or flammable materials may cause fire or explosion.[16][17] |

Personal Protective Equipment (PPE)

-

Body: A flame-resistant lab coat and a chemical-resistant apron are mandatory.[12][15]

-

Hands: Wear heavy-duty nitrile gloves. Latex gloves are not suitable.[12][14]

-

Eyes/Face: ANSI-compliant safety goggles and a full-face shield are required.[12][14]

Engineering Controls

All manipulations involving chromium trioxide, sulfuric acid, and the prepared Jones reagent must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors and dust.[14]

Spill and Exposure Procedures

-

Spills: Treat any spill as a major incident. Evacuate the area and contact emergency response personnel.[12][14]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][18]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][18]

Waste Disposal

All chromium-containing waste is considered hazardous. It must be collected in designated, properly labeled, and sealed containers for disposal by certified hazardous waste management professionals. Do not mix with other waste streams.

Conclusion and Future Perspectives

The reaction of chromium trioxide and sulfuric acid provides a powerful and efficient tool for the oxidation of alcohols. The resulting Jones reagent is characterized by its rapid reaction rates, high yields, and cost-effectiveness. However, the extreme toxicity and environmental hazards associated with hexavalent chromium have rightly led to a significant reduction in its use in modern organic synthesis.[6] Researchers are increasingly turning to milder and more environmentally benign oxidizing agents, such as those based on Swern or Dess-Martin periodinane chemistry. Nevertheless, a comprehensive understanding of the Jones reagent remains essential from a historical perspective and for specific applications where its potent reactivity is required and can be handled with the utmost adherence to safety protocols.

References

- Title: Jones Oxidation Source: Organic Chemistry Portal URL:[Link]

- Title: Jones oxid

- Title: Preparation of chromium trioxide (chromium(VI) oxide; chromic anhydride) Source: PrepChem.com URL:[Link]

- Title: Jones Oxid

- Title: JONES REAGENT & OXIDATION REACTIONS Source: ADICHEMISTRY URL:[Link]

- Title: Jones oxidation Source: L.S.College, Muzaffarpur URL:[Link]

- Title: Jones Reagent: Definition, Preparation, and Mechanism Source: Chemistry Learner URL:[Link]

- Title: Jones Oxidation Source: The Organic Chemistry Tutor URL:[Link]

- Title: Chromic Acid and Dichromate Salts SOP Source: Texas Woman's University URL:[Link]

- Title: Chromic Acid Source: Unacademy URL:[Link]

- Title: Chromic acid Source: Sciencemadness Wiki URL:[Link]

- Title: CHROMIC ACID Source:

- Title: Chromic Acid and Dichromate Salts Source: UNC Charlotte URL:[Link]

- Title: Chromic acid Source: Wikipedia URL:[Link]

- Title: CYCLOOCTANONE Source: Organic Syntheses URL:[Link]

- Title: Chromium Trioxide (CrO₃) Source: Organic Chemistry Portal URL:[Link]

- Title: Jones Oxidation (CrO3 + H2SO4) Source: ChemicalDesk.Com URL:[Link]

- Title: Jones Oxidation | Named Reactions | Organic Chemistry Lessons Source: YouTube URL:[Link]

- Title: Chromic-sulphuric acid Source: Plasma.com URL:[Link]

- Title: Chromium Trioxide Source: Common Organic Chemistry URL:[Link]

Sources

- 1. Jones Oxidation [organic-chemistry.org]

- 2. adichemistry.com [adichemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Jones Reagent: Definition, Preparation, and Mechanism. [chemistrylearner.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. prepchem.com [prepchem.com]

- 8. Chromic acid - Wikipedia [en.wikipedia.org]

- 9. Chromic Acid [unacademy.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. twu.edu [twu.edu]

- 13. Chromium Trioxide [commonorganicchemistry.com]

- 14. safety.charlotte.edu [safety.charlotte.edu]

- 15. fishersci.com [fishersci.com]

- 16. Chromic-sulphuric acid - Plasma.com [plasma.com]

- 17. Chromium Trioxide [organic-chemistry.org]

- 18. eki-chem.com [eki-chem.com]

Unveiling the Chemical Properties of Chromium(VI) in Sulfuric Acid: A Guide for Scientific Professionals

An In-depth Technical Guide:

Abstract

Solutions of chromium(VI) in sulfuric acid represent one of the most powerful and historically significant oxidizing systems in synthetic organic chemistry. The reactivity of this system is governed by a complex interplay of acid-dependent speciation and potent redox chemistry. This technical guide provides a comprehensive exploration of the chemical properties of chromium(VI) in sulfuric acid, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental equilibria, the mechanistic underpinnings of its oxidative power, detailed experimental protocols for its application, and the critical safety protocols required for its handling. By synthesizing field-proven insights with established chemical principles, this guide aims to equip the reader with a robust understanding of this versatile yet hazardous chemical system.

Speciation and Equilibria of Chromium(VI) in Sulfuric Acid

The oxidizing power and color of a chromium(VI) solution are directly tied to the specific chromium species present, which is governed by an acid-base equilibrium. In aqueous solutions, chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions exist in a dynamic balance.[1]

The addition of a strong acid, such as sulfuric acid (H₂SO₄), introduces a high concentration of hydrogen ions (H⁺). According to Le Châtelier's Principle, this shifts the equilibrium to the right, favoring the formation of the orange-colored dichromate ion and subsequently chromic acid (H₂CrO₄) and dichromic acid (H₂Cr₂O₇).[1][2][3] These protonated species are the primary active oxidizing agents in the system.[4]

The key equilibrium reactions are:

2 CrO₄²⁻(aq) (yellow) + 2 H⁺(aq) ⇌ Cr₂O₇²⁻(aq) (orange) + H₂O(l)[1][3]

Cr₂O₇²⁻(aq) + H₂O(l) ⇌ 2 HCrO₄⁻(aq)[4]

HCrO₄⁻(aq) + H⁺(aq) ⇌ H₂CrO₄(aq)[4]

Conversely, the addition of a base (OH⁻) neutralizes the H⁺ ions, shifting the equilibrium back to the left and regenerating the yellow chromate ion, which is a much weaker oxidizing agent.[1][2]

Redox Chemistry and The Jones Oxidation Mechanism

Chromium(VI) in sulfuric acid is a potent oxidizing agent, primarily due to the high reduction potential of the Cr(VI)/Cr(III) couple in acidic media.[5] The most well-known application of this system is the Jones oxidation , which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (known as the Jones reagent) to oxidize alcohols.[6][7] This reaction is highly efficient and rapid, often proceeding exothermically.[6]

The general mechanism for the oxidation of a primary alcohol to a carboxylic acid involves several key steps:

-

Chromate Ester Formation : The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium atom of protonated chromic acid. This reaction, which is accelerated by the acidic conditions, forms a chromate ester intermediate.[6][8]

-

Elimination (Rate-Determining Step) : A base (often water) abstracts a proton from the carbon bearing the oxygen, leading to an E2-like elimination. This step breaks the C-H bond and forms a carbon-oxygen double bond (an aldehyde), while chromium is reduced from Cr(VI) to Cr(IV).[6][9]

-

Hydration : In the aqueous acidic medium, the intermediate aldehyde exists in equilibrium with its hydrate (a geminal diol).[10][11]

-

Second Oxidation : The hydrate, being structurally similar to an alcohol, undergoes a second oxidation via the same mechanism (formation of a new chromate ester followed by elimination) to yield the final carboxylic acid product.[8][9]

-

Chromium Reduction : Throughout the process, chromium is reduced. The intermediate Cr(IV) and Cr(V) species are also involved in the oxidation, ultimately leading to the stable, green-colored chromium(III) aquo complex as the final inorganic byproduct.[6][10] The distinct color change from orange/red to green provides a visual indicator of reaction progress.[12]

Applications in Organic Synthesis

The Jones reagent is a powerful tool for specific oxidative transformations in organic synthesis.

-

Primary Alcohols to Carboxylic Acids : It is one of the most common and effective methods for this conversion.[8] The reaction proceeds through the aldehyde, which is rapidly oxidized further under the reaction conditions.[10]

-

Secondary Alcohols to Ketones : The oxidation of secondary alcohols stops cleanly at the ketone stage, as there are no further C-H bonds on the carbonyl carbon to oxidize.[12] Yields are typically high.[6]

-

Selectivity : The Jones reagent rarely affects unsaturated bonds like alkenes or alkynes within the substrate molecule.[6][11] However, its highly acidic nature makes it unsuitable for substrates containing acid-sensitive functional groups, such as certain esters or protecting groups.[7][10]

While highly effective, the toxicity and hazardous nature of chromium(VI) have led to the development of alternative reagents. Milder, more selective chromium-based oxidants like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are often used when the oxidation needs to be stopped at the aldehyde stage for primary alcohols or when dealing with delicate substrates.[7][13][14]

Experimental Protocols and Methodologies

A self-validating protocol is essential for both safety and reproducibility. The following methodologies are based on established procedures.

Protocol 4.1: Preparation of Jones Reagent (2.5 M)

Scientist's Note: This procedure is highly exothermic and must be performed in a certified chemical fume hood with constant cooling. The addition of sulfuric acid to the aqueous chromium trioxide solution must be slow and controlled to prevent a dangerous temperature increase.

-

Setup : Place a 500 mL beaker containing 75 mL of deionized water into an ice-water bath. Equip a magnetic stir bar for efficient mixing.

-

Dissolution : While stirring, carefully and slowly add 25 g (0.25 mol) of chromium trioxide (CrO₃) to the cold water. Allow it to dissolve completely. The solution will be a deep orange-red.

-

Acidification : Using a dropping funnel, add 25 mL of concentrated sulfuric acid (H₂SO₄) dropwise to the stirring chromium trioxide solution.

-

Temperature Control : Critically, maintain the internal temperature of the solution between 0 and 5 °C throughout the addition of the acid.[11]

-

Storage : Once the addition is complete, the resulting 2.5 M Jones reagent can be stored in a clearly labeled, sealed glass container.

Protocol 4.2: General Procedure for Oxidation of a Secondary Alcohol

Scientist's Note: The reaction is monitored by the color change from orange to green. The substrate is dissolved in acetone, a solvent that is relatively inert to the oxidant but readily dissolves most organic compounds. The Jones reagent is added dropwise to control the exothermic reaction.

-

Substrate Preparation : Dissolve the secondary alcohol (e.g., 10 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.

-

Titration : Slowly add the prepared Jones reagent dropwise from an addition funnel to the stirring acetone solution. A precipitate may form, and the solution color will begin to change.

-

Monitoring : Continue adding the reagent until a faint orange color persists in the solution for approximately 20 minutes, indicating that the alcohol has been consumed and a slight excess of oxidant is present. The bulk of the solution should be green, containing the Cr(III) byproduct.

-

Quenching : After the reaction is complete, carefully add 2-propanol (isopropanol) dropwise to quench any excess Cr(VI).[11] The orange color will disappear, and the solution will become entirely green.

-

Workup : Remove the acetone using a rotary evaporator. Partition the remaining aqueous residue between diethyl ether and water. Separate the layers and extract the aqueous layer two more times with ether.

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone product, which can be further purified by chromatography or distillation.

Protocol 4.3: Quantitative Analysis of Cr(VI) by UV-Vis Spectrophotometry

Scientist's Note: This method is highly sensitive and relies on the formation of a distinctively colored complex between Cr(VI) and 1,5-diphenylcarbazide (DPC) in an acidic medium. The intensity of the reddish-purple color, measured by its absorbance, is directly proportional to the Cr(VI) concentration.

-

Reagent Preparation :

-

DPC Solution : Prepare a 0.25% (w/v) solution of 1,5-diphenylcarbazide in acetone.

-

Acid Solution : Prepare a 0.2 N sulfuric acid solution.

-

-

Standard Curve Preparation : Prepare a series of Cr(VI) standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 ppm) from a certified stock solution, diluting with the 0.2 N H₂SO₄.

-

Sample Preparation : Dilute the aqueous sample containing an unknown amount of Cr(VI) with 0.2 N H₂SO₄ to ensure the concentration falls within the range of the standard curve.

-

Complexation : To a 25 mL volumetric flask, add a known volume of the prepared standard or sample. Add 1 mL of the DPC solution, and dilute to the mark with 0.2 N H₂SO₄. Mix well and allow 10-15 minutes for full color development.[15]

-

Measurement : Using a spectrophotometer, measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λmax), which is typically 540 nm for the Cr(VI)-DPC complex.[15][16][17] Use a blank solution (acid and DPC without chromium) to zero the instrument.

-

Quantification : Plot the absorbance of the standards versus their concentration to generate a Beer's Law calibration curve. Determine the concentration of the unknown sample from this curve.

Quantitative Data Summary

The spectrophotometric analysis of Cr(VI) with 1,5-diphenylcarbazide is a robust and widely adopted quantitative method.[16]

| Parameter | Value | Rationale / Notes |

| Analyte | Chromium(VI) | Forms a colored complex with DPC.[15] |

| Complexing Agent | 1,5-Diphenylcarbazide (DPC) | Provides high sensitivity and selectivity for Cr(VI).[16] |

| Acidic Medium | Sulfuric Acid (e.g., 0.2 N) | The complex formation is optimal under acidic conditions.[15] |

| λmax (Wavelength) | ~540 nm | Wavelength of maximum absorbance for the reddish-purple Cr(VI)-DPC complex.[15][17][18] |

| Linear Range | ~0.1 - 1.0 ppm (mg/L) | Typical range where absorbance is directly proportional to concentration (Beer's Law).[15][18] |

| Molar Absorptivity (ε) | High (e.g., >40,000 L mol⁻¹ cm⁻¹) | Indicates the high sensitivity of the method. |

Safety and Handling

WARNING: Chromium(VI) compounds are highly toxic, corrosive, known human carcinogens by inhalation, and powerful oxidizing agents.[5][19][20] All work must be conducted with strict adherence to safety protocols.

-

Engineering Controls : All handling of solid chromium(VI) compounds and all reactions must be performed inside a certified chemical fume hood to prevent inhalation of dust or mists.[21]

-

Personal Protective Equipment (PPE) :

-

Incompatible Materials : Keep chromium(VI) reagents away from combustible, organic, or other readily oxidizable materials (e.g., paper, wood, alcohols, plastics) as contact may cause fire.[20][22]

-

Spill Response : Spills must be cleaned immediately by personnel wearing full PPE. Absorb liquids with an inert material like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption. The contaminated material must be collected and disposed of as hazardous waste.[23]

-

Waste Disposal : All chromium-containing waste, both solid and liquid, is considered hazardous. It must be collected in designated, sealed, and clearly labeled waste containers for professional disposal according to institutional and federal regulations.[22]

Conclusion

The chemistry of chromium(VI) in sulfuric acid is a classic example of how fundamental principles of equilibrium and redox chemistry can be harnessed for powerful applications in organic synthesis. The system's effectiveness in oxidizing alcohols is well-established, offering high yields and predictable outcomes. However, its utility is inextricably linked to its significant hazards. For the modern researcher, a thorough understanding of the speciation, reaction mechanisms, and quantitative analysis, paired with an unwavering commitment to rigorous safety and handling protocols, is essential for leveraging the power of this reagent responsibly and effectively.

References

- Wikipedia.

- Organic Chemistry Portal.

- Chemistry Steps.

- Chem-Station.

- University of Rochester, Department of Chemistry. How To: Prepare Jones Reagent. [Link]

- Brainly.com.

- Organic Chemistry Tutor.

- Organic Chemistry Portal. Jones Reagent. [Link]

- Common Organic Chemistry. Jones Reagent. [Link]

- Australian Government, Department of Climate Change, Energy, the Environment and W

- Royal Society of Chemistry, Education.

- Secondary Science 4 All. An equilibrium involving chromate(VI)

- Wikipedia. Chromic acid. [Link]

- Majumder, U. (2016). Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis: A Brief Review.

- Soylak, M., et al. (2006). Effect of sulfuric acid concentration on the recoveries of Cr(VI) and Cr(III) on Ambersorb 563.

- ResearchGate.

- International Journal of Scientific & Technology Research. Spectrophotometric Determination of Chromium (VI) in Canned Fruit Juices. [Link]

- Wikipedia. Oxidation with chromium(VI) complexes. [Link]

- ResearchGate. Effect of H2SO4 concentration on the reduction efficiency of Cr(VI)

- Chem 112, University of Washington. Exploring Equilibria. [Link]

- Wikipedia. Chromium trioxide. [Link]

- Kefa, K. (2014). Determination of Hexavalent Chromium (Cr(VI)) Concentrations via Ion Chromatography and UV-Vis Spectrophotometry in Wastewater. Stephen F.

- Osaki, S., et al. (1975). Spectrophotometric Determination of Chromium (III) and Chromium (VI) in Sea Water.

- University of Arizona. Chromium(VI)

- SafeWork NSW. Chromium technical fact sheet. [Link]

- Cole-Parmer.

- Der Pharma Chemica. Applications of Chromium(VI) Complexes as Oxidants in Organic Synthesis. [Link]

- Lee, D. G., & Stewart, R. (1964). Oxidation of aliphatic secondary alcohols by chromium(VI) in concentrated sulfuric acid solutions. The Journal of Organic Chemistry. [Link]

- Southern Cross University. Simultaneous redox conversion of chromium(VI) and arsenic(III) under acidic conditions. [Link]

- New Jersey Department of Health. Hazard Substance Fact Sheet: Chromic Acid. [Link]

- Qu, J., et al. (2015). Redox Conversion of Chromium(VI) and Arsenic(III) with the Intermediates of Chromium(V) and Arsenic(IV) via AuPd/CNTs Electrocatalysis in Acid Aqueous Solution. PubMed. [Link]

- ResearchGate. Simultaneous Redox Conversion of Chromium(VI) and Arsenic(III) under Acidic Conditions | Request PDF. [Link]

- ResearchGate. The effect of concentration of sulfuric acid on the percentage of Cr(III) and Cr(VI) …. [Link]

- National Institutes of Health (NIH). Advancing Cr(VI) Electroreduction: A Redox Mediator to Catalyze the Electrochemical Reduction of Cr(VI) in Water While Preventing Fouling of Carbon Electrodes. [Link]

Sources

- 1. secondaryscience4all.wordpress.com [secondaryscience4all.wordpress.com]

- 2. brainly.com [brainly.com]

- 3. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]

- 4. Chromic acid - Wikipedia [en.wikipedia.org]

- 5. Chromium (VI) compounds - DCCEEW [dcceew.gov.au]

- 6. Jones oxidation - Wikipedia [en.wikipedia.org]

- 7. Jones Reagent [organic-chemistry.org]

- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Jones Oxidation [organic-chemistry.org]

- 11. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]

- 15. gssrr.org [gssrr.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]

- 19. Chromium trioxide - Wikipedia [en.wikipedia.org]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]

- 22. research.arizona.edu [research.arizona.edu]

- 23. nj.gov [nj.gov]

A Mechanistic and Practical Guide to the Jones Oxidation of Primary Alcohols

Abstract

The Jones oxidation is a robust and historically significant method for the oxidation of primary alcohols to carboxylic acids.[1][2][3] Developed by Sir Ewart Jones, this reaction employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, typically with acetone as a co-solvent.[1][2] Despite the emergence of milder and more selective oxidizing agents, the Jones oxidation remains a valuable tool in the synthetic chemist's arsenal due to its high efficiency, rapid reaction rates, and the low cost of the reagents.[1] This guide provides an in-depth exploration of the core mechanism, offers field-proven experimental protocols, and addresses the critical safety considerations inherent in working with hexavalent chromium compounds.

The Jones Reagent: Composition and Reactive Species

The efficacy of the Jones oxidation is rooted in its reactive species, chromic acid (H₂CrO₄), which is formed in situ. The reagent is prepared by dissolving chromium trioxide (CrO₃) or a dichromate salt (e.g., K₂Cr₂O₇) in a mixture of concentrated sulfuric acid and water.[2][3] This strongly acidic, aqueous solution is then typically added to an acetone solution of the alcohol substrate.[1]

The role of each component is critical:

-

Chromium Trioxide (CrO₃): The source of the chromium(VI) oxidizing agent.

-

Sulfuric Acid (H₂SO₄): Acts as a catalyst, accelerating the formation of the key chromate ester intermediate.[1]

-

Water: Essential for the formation of chromic acid and plays a crucial role in the second stage of the oxidation, facilitating the hydration of the intermediate aldehyde.[4]

-

Acetone: A versatile solvent that dissolves a wide range of organic substrates while being relatively inert to the oxidant.

The active oxidant is chromic acid (H₂CrO₄) and its protonated forms in the strongly acidic medium. The vibrant orange-red color of the Cr(VI) reagent changes to a characteristic green as the reaction progresses, indicating the formation of the reduced chromium(III) aquo complexes.[1][2][5]

The Core Mechanism: A Two-Stage Oxidation Pathway

The oxidation of a primary alcohol to a carboxylic acid via the Jones reagent is not a single transformation but a sequential, two-stage process. The alcohol is first oxidized to an aldehyde, which, under the aqueous acidic conditions, is rapidly converted to a geminal diol (hydrate) and then further oxidized to the final carboxylic acid product.[3][4][6]

Stage 1: Alcohol to Aldehyde

Step A: Chromate Ester Formation The reaction initiates with the acid-catalyzed formation of a chromate ester.[1][3] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium atom of the protonated chromic acid. This is an equilibrium step, accelerated by the high acidity of the medium.[1][7]

Step B: Rate-Determining Elimination The crucial carbon-hydrogen bond cleavage occurs in the rate-determining step.[1] A base, typically water, abstracts a proton from the alpha-carbon. This facilitates an E2-like elimination where the C-H bond breaks concurrently with the cleavage of the O-Cr bond, with the chromium atom acting as a good leaving group.[6][8] This step forms the carbon-oxygen double bond of the aldehyde and reduces Cr(VI) to a Cr(IV) species.[1]

Strong evidence for this mechanism comes from kinetic isotope effect studies. The oxidation of deuterated alcohols (R-CD₂OH) proceeds approximately six times slower than their non-deuterated counterparts, confirming that the C-H bond is broken in the rate-limiting step.[1][7]

Stage 2: Aldehyde to Carboxylic Acid

Step C: Hydration to a Gem-Diol The aldehyde formed in Stage 1 is an intermediate.[1] In the aqueous acidic environment of the Jones reaction, the aldehyde carbonyl is protonated, rendering it highly electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which upon deprotonation yields a geminal diol, also known as an aldehyde hydrate.[3][4][9] This hydration is a reversible equilibrium.

Step D: Oxidation of the Gem-Diol The gem-diol hydrate behaves structurally like another primary alcohol.[8] It reacts with chromic acid to form a second chromate ester. In a mechanism analogous to Stage 1, a base removes the remaining hydrogen on the carbonyl carbon, leading to an elimination that forms the carboxylic acid and another equivalent of the reduced Cr(IV) species.[3][8] Because this entire sequence is fast and efficient, it is difficult to stop the Jones oxidation of a primary alcohol at the aldehyde stage.[6][10] An exception is made for primary benzylic and allylic alcohols, which form aldehydes that are less prone to hydration, allowing for their isolation.[5]

Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following sections provide detailed methodologies for the preparation of the Jones reagent and its application in a typical oxidation reaction. The visual color change from orange to green provides an intrinsic reaction progress indicator.[5]

Protocol 1: Preparation of the Jones Reagent (2.5 M)

This protocol describes the preparation of a stock solution of Jones reagent. The process is highly exothermic and must be performed with extreme care.

| Parameter | Value/Instruction | Rationale |

| Reagents | Chromium Trioxide (CrO₃), Conc. Sulfuric Acid (H₂SO₄), Deionized Water | High purity reagents ensure reaction efficiency and prevent side reactions. |

| Equipment | Beaker (500 mL), Stir bar, Ice-water bath, Graduated cylinders | Standard laboratory glassware. Ice bath is critical for temperature control. |

| Safety | Lab coat, safety glasses, acid-resistant gloves. WORK IN A FUME HOOD. | CrO₃ is highly toxic, corrosive, and carcinogenic. H₂SO₄ is highly corrosive.[11][12] |

Step-by-Step Methodology:

-

Place a 500 mL beaker containing 75 mL of deionized water and a magnetic stir bar into an ice-water bath. Begin stirring.

-

Slowly and cautiously add 25 mL of concentrated sulfuric acid to the stirring water. The addition is highly exothermic; maintain the temperature below 20°C.

-

Once the acid solution has cooled, begin adding 25 g (0.25 mol) of chromium trioxide in small portions.[4]

-

Ensure each portion dissolves completely before adding the next. The final solution will be a clear, dark orange-red.

-

Continue stirring in the ice bath until the solution is homogeneous and has cooled to 0-5°C.[4]

-

Store the reagent in a clearly labeled glass bottle in a cool, dark place.

Protocol 2: Oxidation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol details the oxidation of a primary alcohol to its corresponding carboxylic acid. Titration of the substrate with the reagent allows for careful control.

Step-by-Step Methodology & Workflow:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the primary alcohol in acetone. Cool the flask in an ice-water bath to 0°C.

-

Oxidant Addition: Add the prepared Jones reagent dropwise to the stirring acetone solution. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature between 0°C and 10°C.[1]

-

Monitoring Completion: As the reagent is added, the orange color will disappear as it is consumed, and a green precipitate of chromium(III) salts will form.[5] The endpoint is reached when a faint orange color persists in the supernatant for several minutes, indicating a slight excess of the oxidant.

-

Quenching: Once the reaction is complete, quench the excess Cr(VI) by adding a few drops of isopropyl alcohol (a secondary alcohol) until the solution becomes uniformly green.[4][5] This step is a critical safety measure to destroy any remaining hazardous oxidant.

-

Workup: Decant the acetone solution away from the solid chromium salts. The salts can be rinsed with additional acetone to recover any adsorbed product. Combine the acetone fractions.

-

Extraction: Add water to the acetone solution and extract the carboxylic acid product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Scientific Integrity: Limitations and Causality

-

Acid Sensitivity: The strongly acidic nature of the Jones reagent precludes its use with substrates containing acid-sensitive functional groups (e.g., certain protecting groups, acetals).[4]

-

Selectivity: The reagent does not typically oxidize carbon-carbon double or triple bonds, making it chemoselective for alcohols.[4][7]

-

Over-oxidation: The power of the reagent makes it difficult to stop the oxidation of primary alcohols at the aldehyde stage. For this transformation, milder, non-aqueous chromium reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) are superior choices.[1][2][3]

Authoritative Grounding: Safety and Handling

CRITICAL SAFETY WARNING: Hexavalent chromium [Cr(VI)] compounds, including chromium trioxide, are highly toxic, corrosive, and carcinogenic.[1][11][12] All manipulations must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty, acid-resistant gloves.[11][13]

-

Handling: Avoid inhalation of dust and direct skin contact.[11][14] Chromium trioxide is a strong oxidizer and can ignite organic materials.[13][15]

-

Quenching: Never dispose of unreacted Jones reagent directly into waste containers. Always quench excess Cr(VI) with a reducing agent like isopropyl alcohol until the solution is entirely green (Cr(III)).[5][15]

-

Disposal: Dispose of chromium waste in accordance with institutional and national hazardous waste guidelines.

Conclusion

The Jones oxidation provides a powerful and economical method for converting primary alcohols into carboxylic acids. A thorough understanding of its two-stage mechanism, involving the initial formation of an aldehyde followed by rapid hydration and subsequent oxidation, is key to its effective application. While its use is tempered by the significant toxicity of hexavalent chromium, adherence to strict safety protocols allows this classic reaction to remain a highly relevant and effective transformation in modern organic synthesis.

References

- Wikipedia.

- Organic Chemistry Portal.

- Chemistry Steps.

- Chem-Station International Edition.

- University of Rochester, Department of Chemistry. How To: Prepare Jones Reagent. [Link]

- ALL ABOUT CHEMISTRY.

- Sciencelab.com, Inc. material safety data sheet - chromium trioxide 98%. [Link]

- University of Rochester, Department of Chemistry. How to Make Jones Reagent. [Link]

- New Jersey Department of Health. CHROMIC TRIOXIDE HAZARD SUMMARY. [Link]

- King Group, University of Missouri. SOP: Jones Oxidation for Triptycene-9-Carboxaldehyde. [Link]

- Redox.

- Sdfine.

- Scribd.

- ADICHEMISTRY.

- Chemistry LibreTexts. 19.

- Rhodium Drug Synthesis Archive. SJR Oxidation Of Benzyl Alcohols To Benzaldehydes. [Link]

- L.S.College, Muzaffarpur.

- Organic Syntheses. Organic Syntheses Procedure. [Link]

- Organic Chemistry Tutor.

- JoVE.

Sources

- 1. Jones oxidation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. Video: Oxidation of Alcohols [jove.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. adichemistry.com [adichemistry.com]

- 11. Chromium Trioxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. redox.com [redox.com]

- 13. nj.gov [nj.gov]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. Jone’s Oxidation – King Group [kingchem.org]

A Technical Guide to the Role of Sulfuric Acid in Chromium-Based Oxidations

Abstract

Chromium(VI) reagents have long been a cornerstone in the synthetic organic chemist's toolkit for the oxidation of alcohols. The efficacy, selectivity, and power of these oxidations are critically modulated by the reaction conditions, chief among them being the presence and concentration of sulfuric acid. This technical guide provides an in-depth examination of the multifaceted roles of sulfuric acid in chromium-based oxidations, particularly in the context of the Jones oxidation. We will dissect the mechanistic underpinnings of how sulfuric acid governs the formation of the active oxidizing species, catalyzes key reaction steps, and dictates the final oxidation state of the product. This paper is intended for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of this classic and potent transformation.

Introduction: The Landscape of Chromium(VI) Oxidants

Chromium(VI)-mediated oxidations provide a reliable method for converting primary and secondary alcohols into carboxylic acids and ketones, respectively.[1] The most common source of Cr(VI) is chromium trioxide (CrO₃), but salts like potassium dichromate (K₂Cr₂O₇) and sodium dichromate (Na₂Cr₂O₇) are also frequently used.[2][3] However, these reagents are not typically used in isolation. Their reactivity is harnessed and directed by the specific reaction environment. The addition of sulfuric acid to an aqueous solution of a Cr(VI) source generates what is broadly known as chromic acid (H₂CrO₄), the active oxidant in these reactions.[4] The combination of chromium trioxide, sulfuric acid, and acetone as a solvent is specifically known as the Jones reagent, a powerful and widely used system for alcohol oxidation.[5]

The critical nature of the reaction medium is highlighted by the different outcomes observed with various chromium-based reagents. The strongly acidic and aqueous conditions of the Jones reagent contrast sharply with milder, anhydrous reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC), which can selectively oxidize primary alcohols to aldehydes without proceeding to the carboxylic acid.[6] This guide will elucidate how sulfuric acid is the key determinant of this divergence in reactivity.

The Core Functions of Sulfuric Acid in Chromium Oxidations

Sulfuric acid is not merely a passive component; it plays several active and indispensable roles in the reaction mechanism. Its functions can be categorized into three primary areas: generation of the active oxidant, catalysis of chromate ester formation, and controlling the final oxidation product.

Generation and Speciation of the Active Oxidant: Chromic Acid

In the absence of a strong acid, chromium trioxide exists in equilibrium with various species in water. The addition of concentrated sulfuric acid to a dichromate salt or chromium trioxide serves to generate the potent oxidizing agent, chromic acid (H₂CrO₄), in situ.[7][8]

The acidic medium created by sulfuric acid governs the equilibrium between several Cr(VI) species. In aqueous solution, chromate (CrO₄²⁻), hydrogen chromate (HCrO₄⁻), and dichromate (Cr₂O₇²⁻) exist in a pH-dependent equilibrium.[9][10] Under the strongly acidic conditions provided by sulfuric acid (pH < 1), the equilibrium is driven towards the formation of chromic acid (H₂CrO₄) and dichromate, which are considered the primary active oxidizing species.[10][11]

Caption: In-situ generation of the active oxidant, chromic acid.

This pH-dependent behavior is crucial; the protonation of chromate species increases their oxidizing potential. Therefore, the primary role of sulfuric acid is to create an environment where the most powerful form of the Cr(VI) oxidant is the dominant species.

Table 1: Predominant Aqueous Chromium(VI) Species as a Function of pH

| pH Range | Predominant Species | Formula | Oxidizing Power |

|---|---|---|---|

| > 7 | Chromate | CrO₄²⁻ | Weak |

| 2 - 6 | Hydrogen Chromate / Dichromate | HCrO₄⁻ / Cr₂O₇²⁻ | Moderate |

| < 1 | Chromic Acid / Dichromate | H₂CrO₄ / Cr₂O₇²⁻ | Strong |

Data synthesized from references[10][12][13].

Acid Catalysis in Chromate Ester Formation

The oxidation of an alcohol by chromic acid proceeds through the formation of a key intermediate: a chromate ester.[14][15] This step involves the nucleophilic attack of the alcohol's oxygen atom on the chromium atom. Sulfuric acid plays a critical catalytic role in accelerating this step.[1]

The acid catalyzes the esterification by protonating the chromic acid, making the chromium atom more electrophilic and thus more susceptible to attack by the alcohol.[16] This significantly lowers the activation energy for the formation of the chromate ester.[16][17]

Caption: Sulfuric acid catalyzes the formation of the chromate ester intermediate.

Once formed, the chromate ester undergoes a rate-determining elimination step. A base, typically water in the Jones reagent system, abstracts a proton from the carbon bearing the oxygen.[18] This leads to the formation of the carbonyl group and the reduction of Cr(VI) to a Cr(IV) species.[1][5] The entire process is facilitated by the acidic environment which stabilizes the intermediates.

Dictating the Final Product: Oxidation to Carboxylic Acids

The presence of both water and strong acid (H₂SO₄) in the Jones reagent is directly responsible for its ability to oxidize primary alcohols not just to aldehydes, but all the way to carboxylic acids.[14][19] This is a key point of differentiation from anhydrous chromium oxidants.

The mechanism proceeds in two stages:

-

Initial Oxidation: The primary alcohol is first oxidized to an aldehyde via the chromate ester mechanism described above.[6]

-

Hydration and Re-oxidation: In the aqueous acidic solution, the intermediate aldehyde exists in equilibrium with its hydrate form, a geminal diol.[19][20] This hydrate is structurally similar to an alcohol and can be readily oxidized by another equivalent of chromic acid through a similar chromate ester mechanism, yielding the final carboxylic acid product.[17][18]

Caption: The role of aqueous sulfuric acid in oxidizing primary alcohols to carboxylic acids.

Without the aqueous acidic conditions provided by sulfuric acid, the aldehyde hydrate does not form in significant quantities, and the oxidation effectively stops at the aldehyde stage, as is the case with PCC in dichloromethane.[21] Some substrates, such as allylic and benzylic alcohols, can yield aldehydes even with the Jones reagent because their corresponding aldehydes do not form stable hydrates.[2]

Practical Applications & Experimental Protocols

The Jones oxidation is a rapid, high-yielding, and inexpensive method for the oxidation of a wide range of alcohols.[1] Its high acidity means that acid-sensitive functional groups may not be tolerated, though many esters remain unchanged.[2][5]

Preparation of the Jones Reagent

A standard protocol for preparing the Jones reagent involves the careful addition of sulfuric acid to a solution of chromium trioxide in water.[22]

Protocol: Jones Reagent Preparation WARNING: Chromium(VI) compounds are carcinogenic and highly toxic. Concentrated sulfuric acid is extremely corrosive.[23][24] This procedure must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[25]

-

Preparation: Place a flask containing 125 mL of distilled water in an ice bath to cool.

-

Dissolution: Carefully and slowly add 67 g of chromium trioxide (CrO₃) to the cold water with stirring. The solution will be a deep orange-red.

-

Acidification: While keeping the solution in the ice bath, slowly and carefully add 58 mL of concentrated sulfuric acid (H₂SO₄) dropwise with continuous stirring. The addition is exothermic.

-

Final Volume: If any salts precipitate, add the minimum quantity of distilled water to redissolve them. The final solution is the Jones Reagent. Store in a clearly labeled, tightly sealed container in a designated area for corrosives and oxidizers.[24]

Protocol adapted from Organic Syntheses.[22]

General Protocol for Jones Oxidation of a Secondary Alcohol

This protocol provides a general method for the oxidation of a secondary alcohol (e.g., cyclohexanol) to a ketone (cyclohexanone).

Protocol: Oxidation of Cyclohexanol

-

Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the secondary alcohol (e.g., 0.5 moles) in 200 mL of acetone. Cool the flask in an ice bath.

-

Titration: Slowly add the prepared Jones reagent from the dropping funnel to the acetone solution with vigorous stirring. Maintain the reaction temperature between 15-25°C.[14] The color of the reaction mixture will change from orange-red to a characteristic blue-green, indicating the reduction of Cr(VI) to Cr(III).[2]

-

Completion: Continue adding the Jones reagent until a faint orange color persists, indicating a slight excess of the oxidant and completion of the reaction.

-

Workup: Quench the excess oxidant by adding a small amount of isopropyl alcohol until the green color returns.

-

Extraction & Purification: Follow standard aqueous workup procedures, typically involving dilution with water, extraction with an organic solvent (e.g., diethyl ether), washing the organic layer, drying, and removal of the solvent. The final product can be purified by distillation or chromatography.

Safety and Environmental Considerations

Critical Warning: Chromium(VI) compounds are highly toxic, carcinogenic, mutagenic, and corrosive.[24][26] All manipulations must be conducted within a chemical fume hood with appropriate PPE.[23] Due to the high toxicity and environmental hazards associated with chromium waste, the use of Jones oxidation has been largely supplanted in industrial and pharmaceutical settings by less hazardous alternatives like Swern or Dess-Martin periodinane oxidations.[3] All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional and regulatory guidelines.

Conclusion

Sulfuric acid is the linchpin in chromium-based oxidations performed in aqueous media. Its role extends far beyond simply being a component of the reagent. It is the agent that generates the highly potent chromic acid oxidant, it catalytically accelerates the crucial chromate ester formation, and its presence in an aqueous environment dictates the ultimate oxidation of primary alcohols to carboxylic acids. A thorough understanding of these mechanistic functions allows the research scientist to make informed decisions about the choice of oxidant and reaction conditions, balancing the power and efficiency of the Jones reagent against the substrate's sensitivity and overriding safety and environmental concerns.

References

- Title: Jones oxidation - Wikipedia Source: Wikipedia URL:[Link]

- Title: JONES REAGENT & OXIDATION REACTIONS | ADICHEMISTRY Source: ADI Chemistry URL:[Link]

- Title: Jones Oxidation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

- Title: Chromic acid oxidation: Mechanism and examples - Chemistry Notes Source: Chemistry Notes URL:[Link]

- Title: Effect of pH on chromium(VI) species in solution - PubMed Source: PubMed URL:[Link]

- Title: Related processes Source: Wikipedia (Jones Oxid

- Title: Oxidation with Chromic Acid and PCC - Chad's Prep® Source: Chad's Prep URL:[Link]

- Title: Preparation of chromium trioxide (chromium(VI) oxide; chromic anhydride) - PrepChem.com Source: PrepChem.com URL:[Link]

- Title: Jones Reagent - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

- Title: CYCLOHEPTANONE - Organic Syntheses Source: Organic Syntheses URL:[Link]

- Title: Jones oxidation - Sciencemadness Wiki Source: Sciencemadness Wiki URL:[Link]

- Title: Reagent Friday: Chromic Acid, H2CrO4 - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

- Title: 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II - Lumen Learning Source: Lumen Learning URL:[Link]

- Title: Mechanism of the Chromic Acid Oxidation of Secondary Alcohols.

- Title: Chromic acid - Sciencemadness Wiki Source: Sciencemadness Wiki URL:[Link]

- Title: Chemical species of chromium as a function of pH and potential Source: ResearchG

- Title: Chromic Acid and Dichromate Salts - UNC Charlotte Source: UNC Charlotte URL:[Link]

- Title: Preparation of Chromic Acid Cleaning Solution Source: Journal of Chemical Educ

- Title: Jones Oxidation - Organic Chemistry Tutor Source: The Organic Chemistry Tutor URL:[Link]

- Title: Jones Oxidation - Chemistry Steps Source: Chemistry Steps URL:[Link]

- Title: Chromic acid mix - SAFETY DATA SHEET Source: Fisher Scientific URL:[Link]

- Title: Alcohol Oxidation with Chromic Acid Reagents (Na₂Cr₂O₇, K₂Cr₂O₇, CrO₃, H₂CrO₄) - OrgoSolver Source: OrgoSolver URL:[Link]

- Title: Influence of pH on hexavalent chromium reduction by Fe(II) and sulfide compounds Source: PubMed URL:[Link]

- Title: Chemistry of Chromium Source: LibreTexts Chemistry URL:[Link]

- Title: How Is Sulfuric Acid Used As A Catalyst? - Chemistry For Everyone - YouTube Source: YouTube URL:[Link]

- Title: Nb-MOG as a High-Performance Photocatalyst for Cr(VI) Remediation: Optimization and Reuse Cycles - MDPI Source: MDPI URL:[Link]

- Title: HAZARD SUMMARY - CHROMOSULFURIC ACID Source: NJ.gov URL:[Link]

- Title: Oxidations of Alcohols with Chromic Acid - YouTube Source: YouTube URL:[Link]

- Title: Speciation of Cr(VI)

- Title: Sulfuric Acid as Autocatalyst in the Formation of Sulfuric Acid Source: Journal of the American Chemical Society URL:[Link]

- Title: Why is the presence of sulfuric acid important in the oxid

- Title: Oxidation of Sulfur Dioxide to Sulfuric Acid over Activated Carbon Catalyst Produced

- Title: Dissolution of chromium in sulfuric acid Source: ResearchG

- Title: Sulfuric acid - Wikipedia Source: Wikipedia URL:[Link]

- Title: Chromate Ester - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

- Title: Chromate ester - Wikipedia Source: Wikipedia URL:[Link]

Sources

- 1. Jones oxidation - Wikipedia [en.wikipedia.org]

- 2. Jones Oxidation [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Jones Reagent [organic-chemistry.org]

- 6. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 7. prepchem.com [prepchem.com]

- 8. Chromic acid - Sciencemadness Wiki [sciencemadness.org]

- 9. Effect of pH on chromium(VI) species in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. adichemistry.com [adichemistry.com]

- 15. Chromate ester - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. orgosolver.com [orgosolver.com]

- 19. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. lscollege.ac.in [lscollege.ac.in]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. eki-chem.com [eki-chem.com]

- 24. safety.charlotte.edu [safety.charlotte.edu]

- 25. nj.gov [nj.gov]

- 26. fishersci.ie [fishersci.ie]

solubility of chromium salts in concentrated sulfuric acid

An In-depth Technical Guide to the Solubility of Chromium Salts in Concentrated Sulfuric Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility and reactivity of chromium salts, particularly those of chromium(III) and chromium(VI), in concentrated sulfuric acid. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, practical experimental methodologies, and critical safety considerations. The guide details the complex chemical transformations that occur upon dissolution, including the formation of various chromic species and sulfato complexes. It presents a standardized protocol for solubility determination, methods for data interpretation, and discusses the applications of these solutions in various scientific and industrial fields.

Introduction

The interaction between chromium salts and concentrated sulfuric acid is a subject of significant interest in both academic and industrial chemistry. Concentrated sulfuric acid is not merely a solvent but also a potent dehydrating and oxidizing agent. Consequently, the "solubility" of a chromium salt in this medium is often not a simple dissolution process but a complex series of chemical reactions. Understanding these interactions is crucial for applications ranging from organic synthesis, where chromic acid solutions are powerful oxidants, to materials science and industrial processes like chrome tanning and plating.[1][2]

This guide aims to elucidate the chemical behaviors of chromium(III) and chromium(VI) salts in concentrated sulfuric acid, providing both theoretical insights and practical guidance for laboratory work.

Chemical Principles of Dissolution and Reaction

The behavior of chromium salts in concentrated sulfuric acid is dictated by the oxidation state of the chromium and the inherent properties of the acid.

Chromium(VI) Salts

Chromium(VI) salts, such as potassium dichromate (K₂Cr₂O₇), are strong oxidizing agents. Their interaction with concentrated sulfuric acid is not a simple dissolution but a reaction to form various species, most notably chromic acid (H₂CrO₄) and chromium trioxide (CrO₃).[3][4][5]

The addition of concentrated sulfuric acid to a dichromate salt leads to the formation of chromic acid.[6] This mixture is often referred to as "chromosulfuric acid" or "sulfochromic mixture."[6] The equilibrium between dichromate and chromate ions is pH-dependent; in the highly acidic environment of concentrated sulfuric acid, the equilibrium is shifted towards the formation of chromic acid and its anhydride, chromium trioxide.[7][8]

The reaction can be represented as: K₂Cr₂O₇ + 2H₂SO₄ → 2CrO₃ + 2KHSO₄ + H₂O[9]

In practice, the resulting solution is a complex mixture containing chromic acid (H₂CrO₄), dichromic acid (H₂Cr₂O₇), and polychromic acids.[3] The deep red crystals of chromium trioxide may also precipitate from the mixture.[3] These solutions are powerful oxidizing agents and have been traditionally used for cleaning laboratory glassware.[1][3]

Chromium(III) Salts

Chromium(III) salts, such as chromium(III) sulfate (Cr₂(SO₄)₃), exhibit different behavior. The anhydrous form of chromium(III) sulfate is often insoluble in water and acids.[10] However, hydrated forms of chromium(III) sulfate are generally soluble in water.[2][11][12]

In concentrated sulfuric acid, the dissolution of chromium(III) sulfate can be complex. The formation of various sulfato complexes of chromium(III) can occur.[13] The solubility can be influenced by temperature and the precise concentration of the sulfuric acid.[13] At elevated temperatures, the formation of less reactive, green-colored sulfato-complexes can occur.[12]

The dissolution of chromium(III) hydroxide in sulfuric acid yields chromium(III) sulfate.[14][15] This indicates that the chromium(III) ion can exist in a sulfuric acid medium.

Quantitative Solubility Data

| Chromium Salt | Oxidation State | Common Name | Solubility in Concentrated H₂SO₄ | Observations & Notes |

| Potassium Dichromate (K₂Cr₂O₇) | +6 | Reacts to form chromic acid/CrO₃ | The term "solubility" is not entirely accurate; it's a chemical reaction. The resulting solution is a strong oxidizing agent.[3][16][17] | |

| Chromium(III) Sulfate (Cr₂(SO₄)₃) | +3 | Chromic Sulfate | Variable; depends on hydration state | Anhydrous form is largely insoluble. Hydrated forms are more soluble.[10] Formation of sulfato complexes is likely.[13] |

| Chromium Trioxide (CrO₃) | +6 | Chromic Anhydride | Soluble (reacts) | Dissolves to form chromic acid and related species.[3] |

Experimental Protocol: Determination of Apparent Solubility of Potassium Dichromate in Concentrated Sulfuric Acid

This protocol outlines a method to determine the apparent solubility of potassium dichromate in concentrated sulfuric acid, which in this context, refers to the maximum amount that can be reacted to form a stable solution of chromic acid at a given temperature.

Safety Precautions

-

Extreme Hazard: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[18][19] Chromic acid and other chromium(VI) compounds are toxic, carcinogenic, and strong oxidizing agents.[1][20]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. Work should be conducted in a certified chemical fume hood.[1][18][21]

-

Handling: Add reagents slowly and with cooling to control the exothermic reaction.[9]

-

Waste Disposal: All chromium-containing waste must be disposed of as hazardous waste according to institutional guidelines.

Materials and Reagents

-

Potassium dichromate (K₂Cr₂O₇), analytical grade

-

Concentrated sulfuric acid (98%)

-

Distilled or deionized water

-

Jacketed reaction vessel with temperature control

-

Magnetic stirrer and stir bar

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Class A volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the apparent solubility of potassium dichromate in concentrated sulfuric acid.

Step-by-Step Procedure

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry.

-

Set up the jacketed reaction vessel and connect it to a circulating water bath to maintain a constant temperature (e.g., 25°C).

-

Place a magnetic stir bar in the vessel.

-

-

Dissolution:

-

Carefully add a precise volume (e.g., 100 mL) of concentrated sulfuric acid to the reaction vessel.

-

Allow the acid to reach thermal equilibrium with the water bath.

-

Begin stirring the sulfuric acid at a moderate, constant speed.

-

Add a small, pre-weighed amount of potassium dichromate to the acid.

-

Continue adding small increments of potassium dichromate, allowing each portion to fully dissolve before adding the next. The solution will turn from orange to a deep reddish-brown.[3]

-

The point of saturation is reached when a small amount of the added salt no longer dissolves after a prolonged period of stirring (e.g., 1-2 hours).

-

-

Analysis (Spectrophotometric):

-

Once saturation is achieved, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a small aliquot of the clear supernatant.

-

Perform a precise serial dilution of the aliquot with distilled water to bring the chromium concentration into the analytical range of the spectrophotometer. Caution: This dilution will be highly exothermic and must be done carefully, adding the acid solution to water.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the dichromate ion (around 350 nm or 440 nm, depending on the final pH).

-

Calculate the concentration of chromium in the original concentrated sulfuric acid solution using a pre-established calibration curve.

-

Chemical Species in Solution

The dissolution of chromium salts in concentrated sulfuric acid results in the formation of several chemical species in equilibrium.

Caption: Equilibrium species formed from potassium dichromate in concentrated sulfuric acid.

Applications and Significance

-

Organic Synthesis: Chromic acid in sulfuric acid, known as the Jones reagent when in acetone, is a classic and powerful oxidizing agent for converting primary alcohols to carboxylic acids and secondary alcohols to ketones.[3]

-

Glassware Cleaning: Historically, chromosulfuric acid was widely used to clean laboratory glassware due to its ability to oxidize and remove organic residues.[1][3] However, due to the environmental toxicity and carcinogenicity of hexavalent chromium, this practice has been largely phased out in favor of safer alternatives.[1]

-

Industrial Processes: Understanding these solutions is relevant in industries such as chrome plating and the production of other chromium compounds.

Conclusion

The is a chemically complex topic, involving reactions that lead to the formation of various chromium species. For chromium(VI) salts like potassium dichromate, the process is dominated by the formation of chromic acid and its anhydride, chromium trioxide, resulting in a potent oxidizing solution. For chromium(III) salts, solubility is influenced by the hydration state of the salt and the formation of sulfato complexes. A thorough understanding of these principles, coupled with stringent safety protocols, is essential for any researcher or professional working with these hazardous but chemically significant systems.

References

- Wikipedia. (n.d.). Chromic acid.

- Unacademy. (n.d.). Chromic Acid.

- Study.com. (n.d.). Chromic Acid Overview & Function| Liquid Chromic Acid Formula & Examples.

- Sciencemadness Wiki. (2022, October 16). Chromic acid.

- Ramsey, K. (2022, January 23). Synthesizing Chromic Acid in RamZland!⚗️ K2Cr2O7+2H2SO4 → 2CrO3+ 2KHSO4+H2O.

- UNC Charlotte. (n.d.). Chromic Acid and Dichromate Salts.

- Chemguide. (n.d.). Chromium.

- Clark, J. (2023, June 30). Chemistry of Chromium. LibreTexts.

- Brainly.com. (2023, September 25). What is the net ionic equation for the reaction between chromium hydroxide and sulfuric acid?.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHROMOSULFURIC ACID.

- Ingraham, T. R., & Marier, P. (1960). THE ATTACK OF CHROMITE BY SULPHURIC ACID. Canadian Journal of Chemical Engineering, 38(4), 121-125.

- American Chemical Society. (n.d.). THE SOLUBILITY OF SALTS IN CONCENTRATED ACIDS.1.

- Chemistry Learner. (2018, August 2). Potassium dichromate (K2Cr2O7) | Preparation, Conversion, Properties and Uses.

- YouTube. (2021, February 25). Solubility of a Salt.

- ChemBK. (n.d.). Chromium(III) sulfate.

- Wikipedia. (n.d.). Chromium(III) sulfate.

- Sciencemadness Wiki. (2018, November 6). Chromium(III) sulfate.

- NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS.

- Sciencemadness Wiki. (2022, October 16). Potassium dichromate.

- Wikipedia. (n.d.). Potassium dichromate.

- University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- UK Science Technician Community. (2023, November 13). Acidified potassium dichromate.

- IPL.org. (n.d.). Salt Solubility Experiment.

- ResearchGate. (2019, January 19). Chromic Sulphate (Cr2(SO4)3.6H2O is ment to be soluble in water, however the product (UniChem) we have is not at all. How can that be?.

Sources

- 1. safety.charlotte.edu [safety.charlotte.edu]

- 2. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. Chromic acid - Wikipedia [en.wikipedia.org]

- 4. Chromic Acid [unacademy.com]

- 5. study.com [study.com]

- 6. Chromic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. brainly.com [brainly.com]

- 15. chembk.com [chembk.com]

- 16. Potassium dichromate - Sciencemadness Wiki [sciencemadness.org]

- 17. Potassium dichromate - Wikipedia [en.wikipedia.org]

- 18. eki-chem.com [eki-chem.com]

- 19. nj.gov [nj.gov]

- 20. fishersci.ie [fishersci.ie]

- 21. riccachemical.com [riccachemical.com]

A Comprehensive Technical Guide to the Synthesis of Chromium(III) Sulfate from Chromium and Sulfuric Acid

This in-depth technical guide provides a comprehensive overview of the synthesis of chromium(III) sulfate from the direct reaction of chromium metal with sulfuric acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers detailed experimental protocols, and addresses critical aspects of product purification and characterization. The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the synthesis process.

Introduction: The Significance of High-Purity Chromium(III) Sulfate

Chromium(III) sulfate, with the general formula Cr₂(SO₄)₃·xH₂O, exists in various hydrated forms, most commonly as the violet octadecahydrate ([Cr(H₂O)₆]₂(SO₄)₃·6H₂O) or the green pentadecahydrate.[1] These compounds are pivotal in numerous industrial applications, most notably in the tanning of leather.[1] In the realm of scientific research and pharmaceutical development, high-purity chromium(III) compounds serve as essential precursors for the synthesis of novel coordination complexes, catalysts, and potential therapeutic agents. The biological activity and chemical reactivity of chromium(III) are intricately linked to its coordination environment, making the synthesis of well-defined chromium(III) sulfate a critical starting point for many research endeavors.[2]

This guide focuses on the direct synthesis route from chromium metal and sulfuric acid, a method that, while seemingly straightforward, involves complex electrochemical and chemical dissolution processes that must be carefully controlled to achieve a high-purity product.

Unraveling the Reaction Mechanism: Beyond Simple Stoichiometry

The overall balanced chemical equation for the reaction of chromium metal with sulfuric acid is:

2 Cr(s) + 3 H₂SO₄(aq) → Cr₂(SO₄)₃(aq) + 3 H₂(g) [3]

However, this equation belies the complexity of the reaction mechanism. The dissolution of chromium in sulfuric acid is not a simple acid-metal reaction but rather a combination of electrochemical and direct chemical processes.

The Dual Dissolution Pathway

Research has shown that the corrosion of chromium in deaerated sulfuric acid proceeds through two parallel pathways:

-

Electrochemical Dissolution: This process involves the oxidation of chromium at the metal surface and the reduction of protons to hydrogen gas.[4]

-

Anomalous (Chemical) Dissolution: A significant portion of the chromium dissolution occurs via a direct chemical reaction with water molecules, a process that is independent of the electrochemical potential.[4][5]

A crucial finding is that at room temperature in deaerated sulfuric acid (pH 1), chromium dissolves to produce both Cr(II) and Cr(III) ions in a ratio of approximately 7:1.[4][5][6] The formation of the divalent chromium ion (Cr²⁺) is a critical consideration for researchers aiming to synthesize pure chromium(III) sulfate.

The Role of Passivation

Chromium metal is known for its ability to form a thin, protective oxide layer on its surface, a phenomenon known as passivation.[7] This layer can impede the reaction with non-oxidizing acids like dilute sulfuric acid. Therefore, the initial state of the chromium metal and the concentration of the sulfuric acid play significant roles in initiating and sustaining the reaction. In some cases, mechanical or chemical activation of the chromium surface may be necessary to facilitate the reaction.

Optimizing Synthesis: The Influence of Reaction Parameters

The successful synthesis of chromium(III) sulfate hinges on the careful control of several key reaction parameters.

| Parameter | Effect on the Reaction | Rationale and Recommendations |

| Sulfuric Acid Concentration | Higher concentrations can paradoxically decrease the reaction rate.[8] | At very high concentrations, the reactivity of sulfuric acid diminishes, and the formation of a passivating layer of insoluble metal sulfates can inhibit further reaction.[8] The use of dilute to moderately concentrated sulfuric acid is generally recommended to maintain a steady reaction rate. |